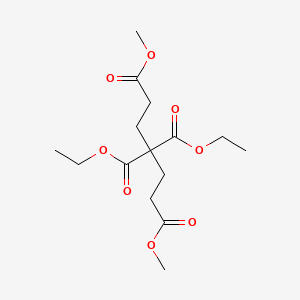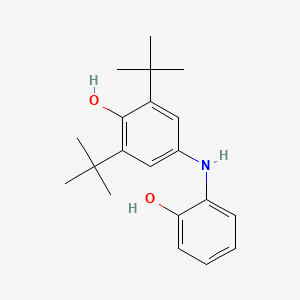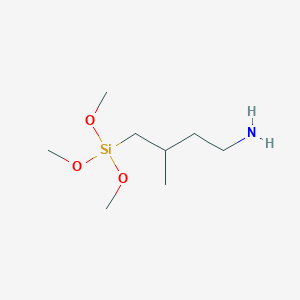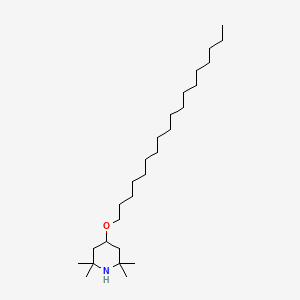![molecular formula C9H10Br2 B14319438 7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane CAS No. 106732-17-6](/img/structure/B14319438.png)
7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dibromo-3,4-dimethylidenebicyclo[410]heptane is a bicyclic compound characterized by the presence of two bromine atoms and two methylene groups attached to a heptane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane typically involves the reaction of an alkyl halide with an alkene in the presence of a strong base such as potassium hydroxide (KOH) . The reaction conditions often require controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bonds in the methylene groups can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Methyl-lithium (LiMe): Used for the insertion of cyclopropylidene into C-H bonds.
Silver ions (Ag⁺): Employed in hydroxymercuration reactions.
Major Products Formed
Cyclopropylidene Derivatives: Formed through the insertion of cyclopropylidene into C-H bonds.
Iodides: Produced through reactions with methyl-lithium at low temperatures.
Aplicaciones Científicas De Investigación
7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane involves its ability to undergo various chemical transformations. The compound can interact with molecular targets through its reactive bromine atoms and methylene groups, leading to the formation of new chemical bonds and the modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 7,7-Dibromo-3-methylbicyclo[4.1.0]heptane
- 7,7-Dibromo-4-tert-butyl-1-methylbicyclo[4.1.0]heptane
- 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane
Uniqueness
7,7-Dibromo-3,4-dimethylidenebicyclo[41
Propiedades
Número CAS |
106732-17-6 |
|---|---|
Fórmula molecular |
C9H10Br2 |
Peso molecular |
277.98 g/mol |
Nombre IUPAC |
7,7-dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H10Br2/c1-5-3-7-8(4-6(5)2)9(7,10)11/h7-8H,1-4H2 |
Clave InChI |
NIERRUVYHMYYTD-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC2C(C2(Br)Br)CC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)
![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)

